S-(4,4,5,5,5-Pentafluoropentyl)isothiourea methanesulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 332.31 g/mol. It is recognized by its CAS number 1107606-68-7. This compound is primarily utilized in scientific research and pharmaceutical applications, particularly as an intermediate in the synthesis of various bioactive molecules, including estrogen receptor antagonists like fulvestrant .
The synthesis of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea methanesulfonate typically involves the reaction of isothiourea with methanesulfonic acid. The process can be carried out under controlled conditions to ensure high yield and purity.
The molecular structure of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea methanesulfonate features a pentafluorinated alkyl chain attached to an isothiourea moiety. This unique structure contributes to its chemical reactivity and biological activity.
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea methanesulfonate can participate in various chemical reactions typical of isothioureas:
Reactivity studies indicate that the presence of fluorine atoms enhances the electrophilic character of the compound, making it suitable for further functionalization in synthetic pathways.
The mechanism of action for S-(4,4,5,5,5-Pentafluoropentyl)isothiourea methanesulfonate primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that compounds with similar structures exhibit significant biological activities due to their ability to mimic natural substrates or ligands.
Relevant analyses suggest that the presence of fluorine atoms imparts unique solubility characteristics compared to non-fluorinated analogs .
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea methanesulfonate finds applications primarily in:
The synthesis of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate (CAS 1107606-68-7) follows a well-established two-step sequence optimized for steroidal drug intermediates. The initial step involves reacting 4,4,5,5,5-Pentafluoro-1-pentanol with p-Toluenesulfonic acid under anhydrous conditions to yield pentafluoropentyl p-toluenesulfonate. This intermediate undergoes nucleophilic displacement with thiourea in refluxing ethanol (70-80°C), forming the isothiouronium salt. Subsequent anion exchange with methanesulfonic acid delivers the final product [5] [10]. The pathway is characterized by its high regioselectivity and avoidance of transition-metal catalysts, which minimizes residual metal contamination critical for pharmaceutical applications.
Table 1: Reaction Parameters for Key Synthetic Steps
Step | Reagents/Conditions | Time | Typical Yield |
---|---|---|---|
Tosylate Formation | p-TsOH, Toluene, 0-5°C | 3-4 h | 85-90% |
Thiourea Alkylation | Thiourea, Ethanol, Reflux | 12-15 h | 75-80% |
Methanesulfonate Exchange | Methanesulfonic acid, RT | 1 h | 95% |
Reaction optimization studies highlight that ethanol concentration (≥95%) and stoichiometric excess of thiourea (1.8-2.0 eq.) are critical for suppressing di-alkylated byproducts. The final product is isolated via antisolvent crystallization using methyl tert-butyl ether, achieving a purity of 96-99% confirmed by HPLC [5] [10].
This compound serves as a pivotal intermediate in synthesizing fulvestrant, a steroidal estrogen receptor antagonist used in metastatic breast cancer therapy. Its pentafluoropentyl chain is incorporated into fulvestrant’s hydrophobic side chain, which governs receptor binding affinity and pharmacokinetic stability [5]. During fulvestrant synthesis, three primary impurities arise from this intermediate:
Mitigation strategies include:
Table 2: Impurity Profiles in Industrial Batches
Impurity | Structure | Acceptance Limit | Control Strategy |
---|---|---|---|
Disulfide dimer | (C₆F₁₁S)₂ | ≤0.10% | Oxygen exclusion |
Alkyl tosylate | C₆F₁₁OTs | ≤0.20% | Thiourea excess (2.0 eq.) |
Hydrolysis product | C₆F₁₁OH | ≤0.05% | pH stabilization |
Suppliers like Hangzhou JINLAN Pharm-Drugs Technology implement these protocols to achieve ≥99% HPLC purity, meeting ICH Q3A guidelines for pharmaceutical intermediates [4] [10].
The thiourea alkylation step hinges on nucleophilic substitution kinetics, where catalytic design profoundly impacts efficiency. Classical approaches use stoichiometric bases (e.g., triethylamine), but recent advances employ:
Solvent selection is equally critical. Ethanol outperforms acetonitrile or toluene due to its polarity, which solubilizes both ionic thiourea and hydrophobic tosylate. Kinetic studies reveal a second-order rate constant (k₂) of 3.7 × 10⁻⁴ L·mol⁻¹·s⁻¹ in ethanol at 75°C, underscoring the need for prolonged reflux [3] [7].
Alkylation methodologies for isothiourea formation face competing challenges:
Meanwhile, sulfonation techniques for methanesulfonate counterion integration show distinct advantages:
Table 3: Performance Metrics of Synthetic Approaches
Method | Reaction Scale Feasibility | Byproduct Burden | Atom Economy |
---|---|---|---|
Alkyl bromide route | Lab-scale only (≤5 kg) | High (HBr waste) | 64% |
Tosylate-thiourea | Industrial (≤500 kg) | Moderate (TsOH recovery) | 82% |
Ion exchange | Pilot (≤50 kg) | Low (NaBr) | 89% |
Economic analyses confirm the tosylate-thiourea route as optimal for ton-scale production, balancing yield (78%), purity (99%), and raw material costs [5] [10].
Scaling this synthesis beyond 100 kg batches introduces multifaceted challenges:
Process intensification strategies address these issues:
Current industrial capacity spans four Chinese production bases (Shandong, Sichuan, Hunan), leveraging 15 m³ reactors to supply >10 metric tons annually of ≥99% pure material for fulvestrant synthesis [5] [10].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: